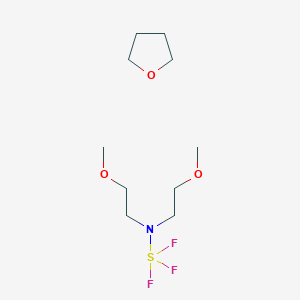
2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine;oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethyl)aminosulfur trifluoride (50% in tetrahydrofuran) is a versatile chemical reagent known for its ability to facilitate a wide range of deoxofluorination reactions. This compound is particularly effective in converting alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives . It is a less thermally sensitive, broader-spectrum alternative to traditional dialkylaminosulfur trifluoride deoxofluorination reagents .
Preparation Methods
Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized by reacting sulfur trifluoride with bis(2-methoxyethyl)amine under controlled conditions . The reaction typically involves maintaining a specific temperature and pressure to ensure optimal yield and purity. Industrial production methods often involve scaling up this reaction while ensuring safety and efficiency .
Chemical Reactions Analysis
Bis(2-methoxyethyl)aminosulfur trifluoride undergoes several types of chemical reactions, including:
Fluorination Reactions: It is used to convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.
Nucleophilic Deoxyfluorination: This reaction involves the conversion of various functional groups into their fluorinated counterparts.
Ring Expansion Reactions: It is used in the synthesis of fluorinated catechols and imidazole derivatives.
Common reagents and conditions used in these reactions include sulfur trifluoride, bis(2-methoxyethyl)amine, and controlled temperature and pressure . Major products formed from these reactions include alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives .
Scientific Research Applications
Bis(2-methoxyethyl)aminosulfur trifluoride has numerous scientific research applications:
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl)aminosulfur trifluoride involves the nucleophilic attack of the sulfur trifluoride moiety on the target functional group, leading to the formation of a fluorinated product . This process often involves the formation of an intermediate complex, which then undergoes further transformation to yield the final product . The molecular targets and pathways involved in these reactions include alcohols, aldehydes, ketones, and carboxylic acids .
Comparison with Similar Compounds
Bis(2-methoxyethyl)aminosulfur trifluoride is often compared with other fluorinating agents such as diethylaminosulfur trifluoride (DAST) and XtalFluor-E . While DAST is effective in many fluorination reactions, bis(2-methoxyethyl)aminosulfur trifluoride offers enhanced thermal stability and a broader spectrum of activity . XtalFluor-E is another alternative, but bis(2-methoxyethyl)aminosulfur trifluoride is preferred for its versatility and efficiency in various reactions .
Similar compounds include:
- Diethylaminosulfur trifluoride (DAST)
- XtalFluor-E
- N-Fluorobenzenesulfonimide
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine;oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F3NO2S.C4H8O/c1-11-5-3-10(4-6-12-2)13(7,8)9;1-2-4-5-3-1/h3-6H2,1-2H3;1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCNRZUPGITRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(F)(F)F.C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
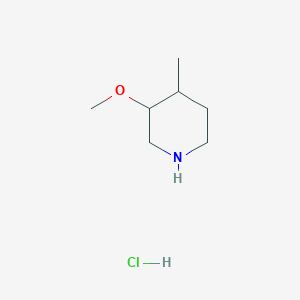
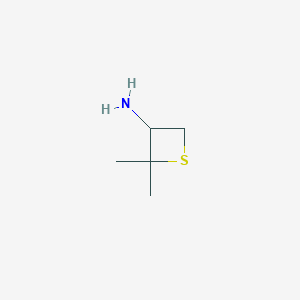

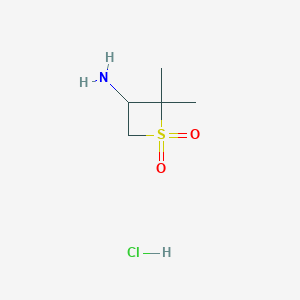
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B7970177.png)
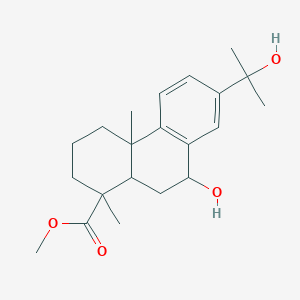
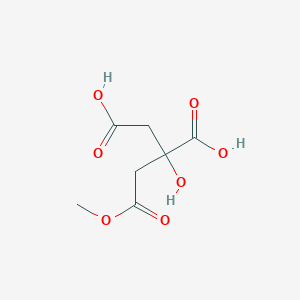
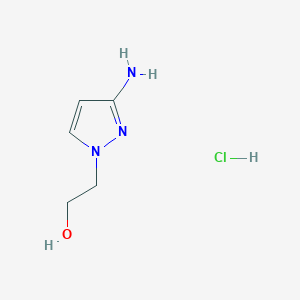
![3-Amino-5-[(trifluoromethyl)thio]benzamide](/img/structure/B7970211.png)
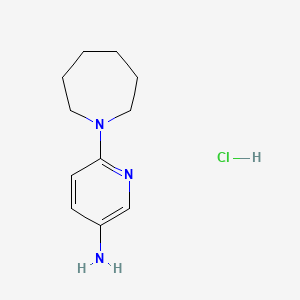
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B7970221.png)
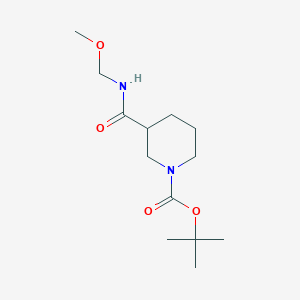
![6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine](/img/structure/B7970242.png)
![1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7970256.png)
